2-(2-Hydroxyphenyl)octadecanoic acid
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Overview
Description
2-(2-Hydroxyphenyl)octadecanoic acid is a phenolic compound characterized by the presence of a hydroxyl group attached to an aromatic ring, which is further connected to an octadecanoic acid chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(2-Hydroxyphenyl)octadecanoic acid can be synthesized through several methods:
Fries Rearrangement: This method involves the rearrangement of phenyl stearate in the presence of aluminum chloride at temperatures ranging from 115°C to 120°C.
Reaction with Stearoyl Chloride: This involves reacting stearoyl chloride with phenol in the presence of aluminum chloride in solvents like tetrachloroethane or nitrobenzene.
Reaction with Stearic Acid: Stearic acid reacts with phenol in the presence of zinc chloride, heated together for several hours.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes, optimized for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Hydroxyphenyl)octadecanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The aromatic ring can be reduced under specific conditions.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Reduced aromatic compounds.
Substitution: Ethers and esters.
Scientific Research Applications
2-(2-Hydroxyphenyl)octadecanoic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Hydroxyphenyl)octadecanoic acid involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites, influencing the activity of enzymes and other proteins. Additionally, the aromatic ring can participate in π-π interactions, further modulating biological activity .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Hydroxyphenyl)ethan-1-one
- 2-(2-Hydroxyphenyl)acetic acid
- 2-(2-Hydroxyphenyl)benzimidazole
Uniqueness
2-(2-Hydroxyphenyl)octadecanoic acid is unique due to its long octadecanoic acid chain, which imparts distinct physical and chemical properties compared to other phenolic compounds. This structural feature enhances its solubility in non-polar solvents and influences its reactivity and biological activity .
Properties
CAS No. |
29533-75-3 |
---|---|
Molecular Formula |
C24H40O3 |
Molecular Weight |
376.6 g/mol |
IUPAC Name |
2-(2-hydroxyphenyl)octadecanoic acid |
InChI |
InChI=1S/C24H40O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22(24(26)27)21-18-16-17-20-23(21)25/h16-18,20,22,25H,2-15,19H2,1H3,(H,26,27) |
InChI Key |
PEVRHEJTLALVQB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(C1=CC=CC=C1O)C(=O)O |
Origin of Product |
United States |
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